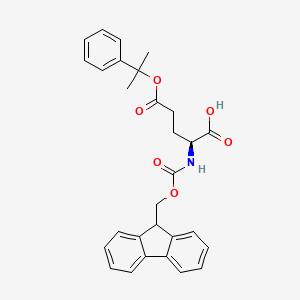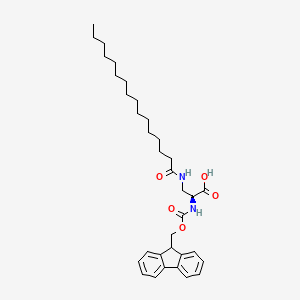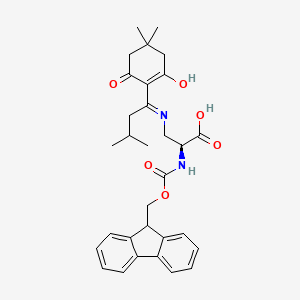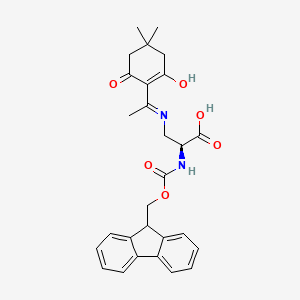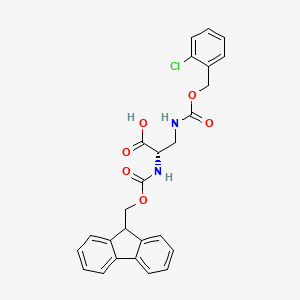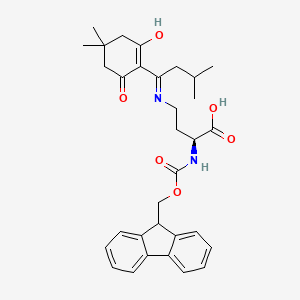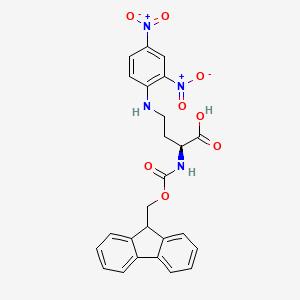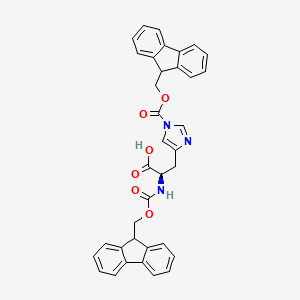
Fmoc-D-His(Fmoc)-OH
Descripción general
Descripción
Fmoc-D-His(Fmoc)-OH is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, peptide synthesis, and biological research. This compound is a derivative of histidine, an amino acid that plays a crucial role in various biological processes. In
Mecanismo De Acción
Target of Action
Fmoc-D-His(Fmoc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The Fmoc group in this compound serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted reactions from occurring at the amino group of the amino acid. The Fmoc group is removed in a deprotection step, allowing the amino acid to react with the next amino acid in the sequence .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which link amino acids together to form peptides. The specific effects on downstream pathways would depend on the sequence of the peptide being synthesized.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the properties of the peptide it is incorporated into. As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the final peptide product .
Result of Action
The result of the action of this compound is the successful incorporation of the D-His amino acid into a peptide chain . This can have various molecular and cellular effects depending on the function of the synthesized peptide.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the choice of solvent can also have a significant impact on the reaction .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fmoc-D-His(Fmoc)-OH is its ability to protect the histidine residue during peptide synthesis. This protection is crucial in maintaining the biological activity of the peptide. Additionally, this compound can enhance the biological activity of peptides, making it a valuable tool in drug development and biological research. However, the synthesis of this compound can be challenging, and the compound is relatively expensive, limiting its widespread use.
Direcciones Futuras
There are several future directions for the research on Fmoc-D-His(Fmoc)-OH. One potential area of research is the development of new antimicrobial agents using this compound as a starting point. Additionally, the modification of histidine residues in proteins using this compound could lead to the development of new therapeutics for various diseases. Finally, the synthesis of this compound could be optimized to reduce the cost and increase the yield, making it more accessible to researchers.
Conclusion:
This compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, peptide synthesis, and biological research. This compound can protect the histidine residue during peptide synthesis, enhance the biological activity of peptides, and has antimicrobial activity. While the synthesis of this compound can be challenging and expensive, its potential applications make it a valuable tool for researchers. Future research on this compound could lead to the development of new therapeutics for various diseases and the optimization of the synthesis process to reduce cost and increase yield.
Métodos De Síntesis
The synthesis of Fmoc-D-His(Fmoc)-OH involves the protection of the histidine amino acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is then deprotected, and the histidine residue is again protected with an Fmoc group. This process is repeated until the desired length of the peptide chain is achieved. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Aplicaciones Científicas De Investigación
Fmoc-D-His(Fmoc)-OH has several scientific research applications. It is commonly used in peptide synthesis due to its ability to protect the histidine residue during the synthesis process. This compound is also used in drug development as it can be incorporated into peptides to enhance their biological activity. Additionally, this compound has been used in biological research to study the role of histidine residues in protein-protein interactions.
Análisis Bioquímico
Biochemical Properties
Fmoc-D-His(Fmoc)-OH is known for its eminent self-assembly features, which are largely due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This property allows it to interact with various enzymes, proteins, and other biomolecules, promoting the association of building blocks .
Cellular Effects
In cellular processes, this compound can influence cell function through its interactions with various cellular components
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context in which this compound is used.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal dynamics.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these interactions is key to elucidating the role of this compound in metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins . These interactions can also affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are determined by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXFPFCUZKREB-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679580 | |
| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200926-18-7 | |
| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









